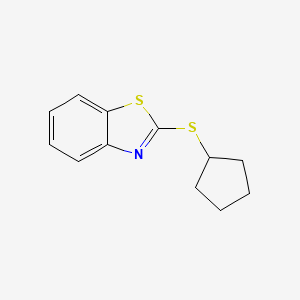
2-(Cyclopentylsulfanyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylsulfanyl)-1,3-benzothiazole est un composé organique appartenant à la famille des benzothiazoles. Les benzothiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure. Ce composé particulier présente un groupe cyclopentylsulfanyl lié au cycle benzothiazole, ce qui lui confère des propriétés chimiques et physiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(Cyclopentylsulfanyl)-1,3-benzothiazole implique généralement la réaction du 2-mercaptobenzothiazole avec des halogénures de cyclopentyle en milieu basique. La réaction se déroule par substitution nucléophile, où le groupe thiol du 2-mercaptobenzothiazole attaque l'halogénure de cyclopentyle, conduisant à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Cyclopentylsulfanyl)-1,3-benzothiazole peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des thiols ou d'autres espèces soufrées réduites.
Substitution : Le cycle benzothiazole peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, chlore, brome) ou les nucléophiles (par exemple, amines, thiols) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et autres composés soufrés réduits.
Substitution : Divers dérivés benzothiazole substitués.
Applications De Recherche Scientifique
Le 2-(Cyclopentylsulfanyl)-1,3-benzothiazole a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Mercaptobenzothiazole : Un précurseur dans la synthèse du 2-(Cyclopentylsulfanyl)-1,3-benzothiazole.
Benzothiazole : Le composé parent de la famille des benzothiazoles.
Dérivés de cyclopentyle : Composés contenant le groupe cyclopentyle lié à divers groupes fonctionnels.
Unicité
Le this compound est unique en raison de la présence à la fois du groupe cyclopentylsulfanyl et du cycle benzothiazole. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
156050-11-2 |
|---|---|
Formule moléculaire |
C12H13NS2 |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
2-cyclopentylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS2/c1-2-6-9(5-1)14-12-13-10-7-3-4-8-11(10)15-12/h3-4,7-9H,1-2,5-6H2 |
Clé InChI |
LHOXSBCOMXSIPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)SC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


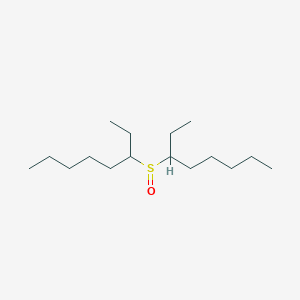
![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
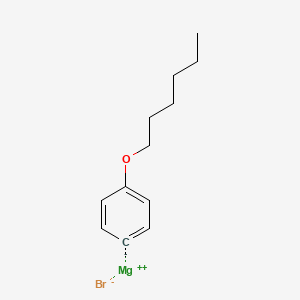
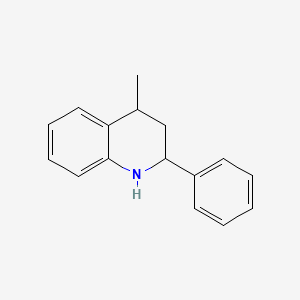
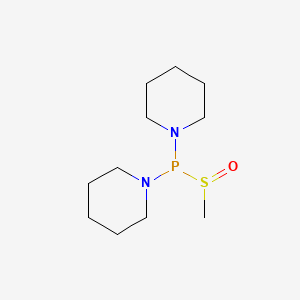
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)

![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
